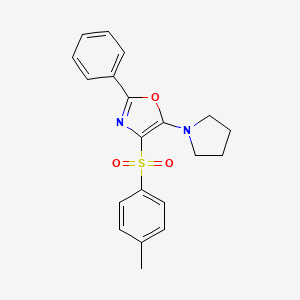

4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole is a complex organic compound that features a combination of aromatic and heterocyclic structures

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole is acetylcholinesterase . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to it . This interaction can inhibit the function of the enzyme, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the neuron’s response to the neurotransmitter .

Pharmacokinetics

Computational studies predict that the compound has drug-like properties .

Result of Action

The result of the action of this compound is an enhanced response of the post-synaptic neuron due to the increased concentration of acetylcholine in the synaptic cleft . This could potentially lead to various physiological effects, depending on the specific location of the cholinergic pathway in the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The starting materials often include substituted benzenesulfonyl chlorides and phenylacetic acids, which undergo condensation reactions under controlled conditions to form the desired oxazole structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparación Con Compuestos Similares

Similar Compounds

4-(Pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidine ring but different functional groups.

2-Phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole: Lacks the benzenesulfonyl group but shares the oxazole and pyrrolidine structures.

4-Methylbenzenesulfonyl derivatives: Compounds with the same sulfonyl group but different heterocyclic or aromatic structures.

Uniqueness

4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole is unique due to its combination of aromatic, sulfonyl, and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole is a complex organic compound that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O3S. Its structure incorporates a sulfonyl group, an oxazole ring, and a pyrrolidine moiety, which contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂O₃S |

| IUPAC Name | 4-(4-methylphenyl)sulfonyl-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole |

| Mechanism of Action | Acetylcholinesterase inhibitor |

| Pharmacokinetics | Favorable drug-like properties |

The primary mechanism of action for this compound involves inhibition of acetylcholinesterase (AChE) . By binding to AChE, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to increased neurotransmitter levels and enhanced post-synaptic neuronal response. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AChE with an IC50 value indicating moderate potency. The compound's affinity for AChE was confirmed through competitive binding assays.

In Vivo Studies

Animal models have shown that administration of this compound results in improved cognitive function in tests assessing memory and learning. For instance, in a rat model of Alzheimer's disease, treatment with the compound resulted in significant improvements in maze navigation tasks compared to control groups.

Case Studies

Several case studies highlight the biological implications of this compound:

- Cognitive Enhancement : A study involving aged rats treated with the compound showed significant improvements in cognitive tasks compared to untreated controls. Behavioral assessments indicated enhanced memory retention and learning capabilities.

- Neuroprotective Effects : Research indicated that the compound may offer neuroprotective effects against oxidative stress-induced neuronal damage. In vitro assays revealed reduced cell death in neuronal cultures exposed to oxidative stress when treated with the compound.

- Potential for Drug Development : The compound's structural features make it a candidate for further development as a therapeutic agent targeting cholinergic dysfunctions.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, we compare it with two other related compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-(Pyrrolidin-1-yl)benzonitrile | Selective androgen receptor modulator | Potential use in muscle wasting disorders |

| 2-Phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole | AChE inhibitor | Cognitive enhancement |

Propiedades

IUPAC Name |

4-(4-methylphenyl)sulfonyl-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-15-9-11-17(12-10-15)26(23,24)19-20(22-13-5-6-14-22)25-18(21-19)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOOMGBDSHXYSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.